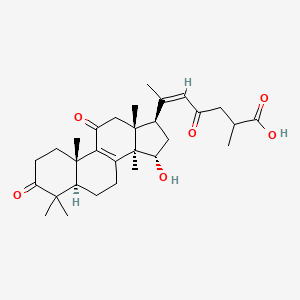
Thalidomide-amido-PEG2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-amido-PEG2-NH2 is a synthetic conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins, making this compound a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-amido-PEG2-NH2 involves several steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated Thalidomide is then reacted with a PEG linker to form Thalidomide-PEG2.
Amidation: The final step involves amidation, where an amine group is introduced to form this compound.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The process is carried out under controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-amido-PEG2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Thalidomide-amido-PEG2-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
Thalidomide-amido-PEG2-NH2 exerts its effects through the ubiquitin-proteasome system. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins. This selective degradation modulates various cellular pathways and can inhibit the growth of cancer cells or reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-PEG2-C2-NH2: Another PROTAC compound with a similar structure but different linker length.
Lenalidomide-PEG2-NH2: A derivative of lenalidomide used in similar applications.
Pomalidomide-PEG2-NH2: A pomalidomide-based PROTAC compound
Uniqueness
Thalidomide-amido-PEG2-NH2 is unique due to its specific PEG linker and amine group, which provide distinct pharmacokinetic properties and enhance its efficacy in targeted protein degradation. Its ability to selectively degrade proteins makes it a valuable tool in drug discovery and therapeutic development .
Propriétés
Formule moléculaire |
C19H22N4O7 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N4O7/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26) |
Clé InChI |
MLEMYVHFCQRNSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
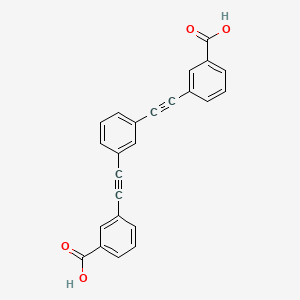
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)

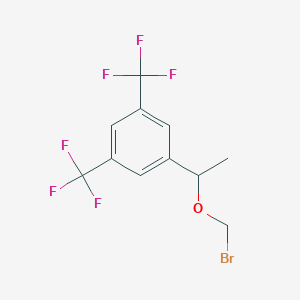

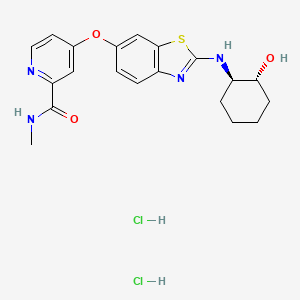
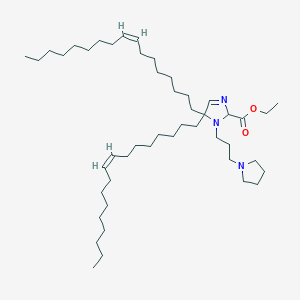
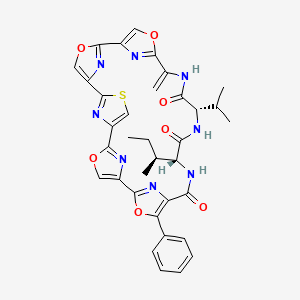
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
